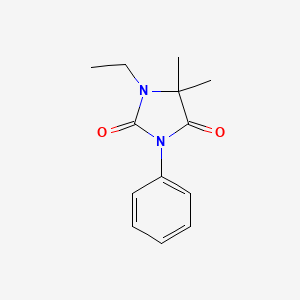
N-quinolin-3-yl-1H-indazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-quinolin-3-yl-1H-indazole-7-carboxamide, commonly known as QNZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ belongs to the class of indazole carboxamides that have been extensively studied for their biological properties.
Wirkmechanismus
QNZ exerts its biological effects by inhibiting the activity of IKK, a kinase that phosphorylates IκB, leading to the activation of NF-κB. Inhibition of IKK by QNZ prevents the phosphorylation of IκB, thereby preventing the translocation of NF-κB to the nucleus and subsequent activation of pro-inflammatory genes. QNZ also inhibits the activity of PAK1, a kinase that plays a crucial role in cell migration and invasion.
Biochemical and Physiological Effects:
QNZ has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. QNZ has been reported to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. QNZ has also been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammation. In addition, QNZ has been reported to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
QNZ has several advantages for lab experiments, including its high potency, selectivity, and stability. QNZ is also readily available and can be easily synthesized in the laboratory. However, QNZ has some limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
Several future directions can be explored to enhance the therapeutic potential of QNZ. One possible direction is to develop QNZ analogs with improved solubility and bioavailability. Another direction is to investigate the potential of QNZ in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of QNZ and its potential side effects in humans.
Conclusion:
In conclusion, QNZ is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ exhibits anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. QNZ exerts its biological effects by inhibiting the activity of IKK and PAK1. QNZ has several advantages for lab experiments, including its high potency, selectivity, and stability. However, QNZ has some limitations, including its poor solubility in water and low bioavailability. Several future directions can be explored to enhance the therapeutic potential of QNZ.
Synthesemethoden
The synthesis of QNZ involves the reaction of 3-aminopyridine-2-carboxylic acid with 4-chloro-3-formylquinoline in the presence of a base. The reaction leads to the formation of the intermediate, which is then treated with hydrazine hydrate to yield QNZ. The purity of QNZ can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
QNZ has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. QNZ has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. QNZ has also been reported to induce apoptosis in cancer cells by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in cell survival and proliferation.
Eigenschaften
IUPAC Name |
N-quinolin-3-yl-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17(14-6-3-5-12-9-19-21-16(12)14)20-13-8-11-4-1-2-7-15(11)18-10-13/h1-10H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYERRCZNUMFBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC4=C3NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)propanamide](/img/structure/B7561317.png)

![1-Ethyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B7561323.png)
![6-{[(3-Methylphenoxy)acetyl]amino}-2-(4-methylpiperazin-1-yl)quinoline-4-carboxylic acid](/img/structure/B7561333.png)
![N-methyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-2-(phenoxymethyl)benzamide](/img/structure/B7561340.png)
![[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate](/img/structure/B7561341.png)
![6-{[3-(azepan-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7561346.png)
![N-(4-chlorophenyl)-3-{[(7E)-7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzenesulfonamide](/img/structure/B7561349.png)
![N-(3-chloro-4-methylphenyl)-1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7561352.png)
![ethyl 4-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}piperidine-1-carboxylate](/img/structure/B7561372.png)

![5-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561386.png)
![5-(1,3-benzoxazol-2-ylsulfanylmethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561396.png)